ELA-11 (human)
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Overview
Description
ELA-11 (human) is a peptide that acts as a full agonist of the human apelin receptor. It is a bioactive fragment of ELA-32 and has significant agonistic activity. ELA-11 (human) is known for its ability to inhibit forskolin-induced cyclic adenosine monophosphate (cAMP) production and stimulate β-arrestin recruitment .
Preparation Methods
Synthetic Routes and Reaction Conditions
ELA-11 (human) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for ELA-11 (human) is Cys-Met-Pro-Leu-His-Ser-Arg-Val-Pro-Phe-Pro .
Industrial Production Methods
Industrial production of ELA-11 (human) typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable, solid product .
Chemical Reactions Analysis
Types of Reactions
ELA-11 (human) undergoes various chemical reactions, including:
Oxidation: The cysteine residue in ELA-11 (human) can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups.
Substitution: Amino acid residues in ELA-11 (human) can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of ELA-11 (human), as well as various substituted analogs .
Scientific Research Applications
ELA-11 (human) has a wide range of scientific research applications:
Cardiovascular Research: ELA-11 (human) has been shown to protect the heart against oxidative stress-induced injury and apoptosis through the ERK/MAPK and PI3K/AKT signaling pathways.
Cancer Research: ELA-11 (human) is studied for its potential to alleviate doxorubicin-induced cardiotoxicity in cancer patients.
Mechanism of Action
ELA-11 (human) exerts its effects by binding to the apelin receptor (APJ). This binding activates several signaling pathways, including the ERK/MAPK and PI3K/AKT pathways. These pathways are involved in regulating apoptosis, oxidative stress, and inflammation. ELA-11 (human) also promotes β-arrestin recruitment, which plays a role in receptor desensitization and internalization .
Comparison with Similar Compounds
ELA-11 (human) is compared with other similar compounds, such as ELA-32 and apelin-13. While all these peptides activate the apelin receptor, ELA-11 (human) is unique due to its specific sequence and high affinity for the receptor. ELA-32 is a longer peptide, and apelin-13 is another endogenous ligand for the apelin receptor .
List of Similar Compounds
- ELA-32
- Apelin-13
Conclusion
ELA-11 (human) is a significant peptide with various scientific research applications, particularly in cardiovascular and cancer research. Its ability to activate the apelin receptor and modulate critical signaling pathways makes it a valuable tool for studying physiological and pathological processes.
Properties
Molecular Formula |
C58H90N16O13S2 |
---|---|
Molecular Weight |
1283.6 g/mol |
IUPAC Name |
1-[2-[[1-[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-sulfanylpropanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C58H90N16O13S2/c1-32(2)25-39(68-52(81)43-16-10-21-72(43)54(83)38(19-24-89-5)66-47(76)36(59)30-88)49(78)67-40(27-35-28-62-31-64-35)50(79)70-42(29-75)51(80)65-37(15-9-20-63-58(60)61)48(77)71-46(33(3)4)56(85)73-22-11-17-44(73)53(82)69-41(26-34-13-7-6-8-14-34)55(84)74-23-12-18-45(74)57(86)87/h6-8,13-14,28,31-33,36-46,75,88H,9-12,15-27,29-30,59H2,1-5H3,(H,62,64)(H,65,80)(H,66,76)(H,67,78)(H,68,81)(H,69,82)(H,70,79)(H,71,77)(H,86,87)(H4,60,61,63) |
InChI Key |
XXKPNJFJXZBRMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)N |
Origin of Product |
United States |
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